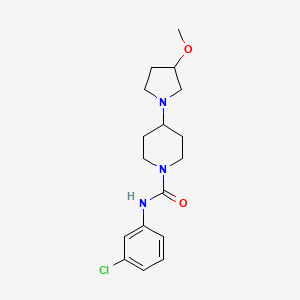

N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

Descripción

N-(3-Chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is a piperidine-carboxamide derivative featuring a 3-chlorophenyl group and a 3-methoxypyrrolidin substituent. Piperidine-carboxamides are frequently explored for their bioactivity, including enzyme inhibition (e.g., SERCA1, 8-oxo-Guanine DNA glycosylase) and receptor modulation (e.g., TAAR1, GPCRs) .

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN3O2/c1-23-16-7-10-21(12-16)15-5-8-20(9-6-15)17(22)19-14-4-2-3-13(18)11-14/h2-4,11,15-16H,5-10,12H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOLIBVAGYDPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural Disconnection Approach

The preparation of N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide can be strategically approached through retrosynthetic analysis by disconnecting the molecule at key bonds. The primary disconnections occur at:

- The carboxamide linkage between the piperidine nitrogen and the 3-chlorophenyl group

- The carbon-nitrogen bond between the piperidine and the 3-methoxypyrrolidine units

This disconnection strategy leads to three principal building blocks:

- 4-(3-methoxypyrrolidin-1-yl)piperidine

- 3-chlorophenyl isocyanate (or alternative acylating agents)

- Protecting group reagents for selective functionalization

Building Block Analysis

The core 4-(3-methoxypyrrolidin-1-yl)piperidine structure represents a critical intermediate, which can be synthesized through nucleophilic substitution or reductive amination protocols between piperidine and 3-methoxypyrrolidine precursors. Formation of the carboxamide linkage can be accomplished through the reaction of the piperidine nitrogen with either 3-chlorophenyl isocyanate or activated 3-chlorobenzoic acid derivatives.

Synthesis of 4-(3-Methoxypyrrolidin-1-yl)piperidine Intermediate

Method A: Nucleophilic Substitution Route

The synthesis of 4-(3-methoxypyrrolidin-1-yl)piperidine typically begins with the preparation of a 4-substituted piperidine derivative bearing a good leaving group at the 4-position, followed by nucleophilic substitution with 3-methoxypyrrolidine.

Step 1: Preparation of 4-halogenated or 4-sulfonyloxypiperidine

A protected piperidine (N-Boc or N-Cbz) is functionalized at the 4-position using halogenation reagents or sulfonyl chlorides.

Step 2: Nucleophilic substitution with 3-methoxypyrrolidine

The functionalized piperidine undergoes SN2 substitution with 3-methoxypyrrolidine in the presence of a base such as potassium carbonate or triethylamine.

Step 3: Deprotection

Removal of the protecting group (Boc or Cbz) provides the desired 4-(3-methoxypyrrolidin-1-yl)piperidine intermediate.

Method B: Reductive Amination Route

An alternative approach involves reductive amination between a 4-piperidone derivative and 3-methoxypyrrolidine.

Step 1: Reaction of protected 4-piperidone with 3-methoxypyrrolidine

The protected 4-piperidone (typically N-Boc protected) is condensed with 3-methoxypyrrolidine to form an imine intermediate.

Step 2: Reduction of the imine

The imine is reduced using sodium cyanoborohydride or sodium triacetoxyborohydride in an acidic medium.

Step 3: Deprotection

Acid-catalyzed deprotection of the Boc group yields the 4-(3-methoxypyrrolidin-1-yl)piperidine.

Reaction Conditions and Yields

Table 1: Reaction conditions for the synthesis of 4-(3-methoxypyrrolidin-1-yl)piperidine via Method A

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Boc-4-piperidone, MsCl, Et₃N | DCM | 0 to RT | 4-6 | 82-88 |

| 2 | Mesylate from step 1, 3-methoxypyrrolidine, K₂CO₃ | DMF | 60-80 | 12-18 | 75-85 |

| 3 | TFA or HCl | DCM or Dioxane | RT | 2-4 | 90-95 |

Table 2: Reaction conditions for the synthesis of 4-(3-methoxypyrrolidin-1-yl)piperidine via Method B

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Boc-4-piperidone, 3-methoxypyrrolidine, AcOH | MeOH | RT | 2-4 | 85-90 |

| 2 | NaBH₃CN or NaBH(OAc)₃ | MeOH/DCE | RT | 4-6 | 80-85 |

| 3 | TFA or HCl | DCM or Dioxane | RT | 2-4 | 90-95 |

Formation of N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

Method C: Isocyanate Addition Route

The most direct approach to forming the target carboxamide involves the reaction of 4-(3-methoxypyrrolidin-1-yl)piperidine with 3-chlorophenyl isocyanate.

Procedure:

- To a solution of 4-(3-methoxypyrrolidin-1-yl)piperidine (1.0 equiv) in anhydrous tetrahydrofuran (10 mL/mmol) at 0°C under nitrogen atmosphere, add 3-chlorophenyl isocyanate (1.1 equiv) dropwise.

- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

- Monitor by thin-layer chromatography or liquid chromatography-mass spectrometry until completion.

- Concentrate the reaction mixture under reduced pressure and purify by column chromatography using a gradient of ethyl acetate in hexanes to yield N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide.

Method D: Carbonylation Route

An alternative approach involves the use of carbonylation reagents to form the carboxamide linkage.

Procedure:

- Combine 4-(3-methoxypyrrolidin-1-yl)piperidine (1.0 equiv), 3-chloroaniline (1.1 equiv), carbonyldiimidazole (CDI) (1.5 equiv), and triethylamine (2.0 equiv) in anhydrous dichloromethane (15 mL/mmol).

- Stir the reaction mixture at room temperature for 12-24 hours.

- Wash the reaction mixture with water and brine, dry over sodium sulfate, filter, and concentrate.

- Purify the crude product by column chromatography to obtain the target compound.

Method E: Acyl Chloride Route

The carboxamide can also be formed through the reaction of an acyl chloride with the amine.

Step 1: Preparation of the acyl chloride

- React 3-chlorobenzoic acid (1.0 equiv) with thionyl chloride (3.0 equiv) in dichloromethane at reflux for 3-4 hours.

- Remove excess thionyl chloride under reduced pressure to obtain 3-chlorobenzoyl chloride.

Step 2: Amide formation

- Dissolve 4-(3-methoxypyrrolidin-1-yl)piperidine (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane.

- Add 3-chlorobenzoyl chloride (1.1 equiv) dropwise at 0°C and stir at room temperature for 6-8 hours.

- Purify by column chromatography to obtain the target compound.

Reaction Conditions and Yields Comparison

Table 3: Comparison of methods for the formation of N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| C | 3-chlorophenyl isocyanate | THF | 0 to RT | 4-6 | 85-90 | >98 |

| D | 3-chloroaniline, CDI, Et₃N | DCM | RT | 12-24 | 70-80 | >95 |

| E | 3-chlorobenzoyl chloride, Et₃N | DCM | 0 to RT | 6-8 | 75-85 | >96 |

Alternative Synthetic Approaches

One-Pot Sequential Method

A more efficient approach involves a one-pot sequential process starting from 4-piperidone derivatives.

Procedure:

- Conduct reductive amination of N-protected 4-piperidone with 3-methoxypyrrolidine using sodium triacetoxyborohydride in dichloroethane.

- Without isolation, deprotect the nitrogen using appropriate conditions.

- Add 3-chlorophenyl isocyanate to the reaction mixture to form the carboxamide.

- Purify the final product by column chromatography.

Solid-Phase Synthesis Approach

For library generation and high-throughput chemistry, a solid-phase approach can be employed.

Procedure:

- Attach a suitably protected piperidine to a solid support (such as Wang resin).

- Perform nucleophilic substitution or reductive amination with 3-methoxypyrrolidine.

- React with 3-chlorophenyl isocyanate to form the carboxamide linkage.

- Cleave from the resin using appropriate conditions to yield the target compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

Table 4: Characteristic ¹H NMR signals for N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic protons | 7.55-7.65 | m | 1H | C-H ortho to Cl |

| Aromatic protons | 7.20-7.35 | m | 2H | Remaining aromatic protons |

| Aromatic protons | 7.00-7.10 | m | 1H | C-H para to Cl |

| N-H | 6.80-6.90 | s | 1H | Carboxamide N-H |

| OCH₃ | 3.30-3.40 | s | 3H | Methoxy group |

| Piperidine/Pyrrolidine | 1.50-3.80 | m | 17H | Aliphatic protons |

Mass Spectrometry Data

The molecular ion peak [M+H]⁺ for N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide (C₁₇H₂₄ClN₃O₂) would be expected at m/z 338.1630, with characteristic isotope patterns for the chlorine-containing compound showing M+2 peak at approximately one-third the intensity of the molecular ion.

Purification and Analysis

Chromatographic Purification Methods

Table 5: Chromatographic conditions for the purification of N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

| Method | Column | Mobile Phase | Flow Rate (mL/min) | Gradient | Detection |

|---|---|---|---|---|---|

| Flash Chromatography | Silica gel | Hexane/EtOAc | 40 | 0-50% EtOAc | UV 254 nm |

| HPLC | C18 | MeCN/H₂O with 0.1% TFA | 1.0 | 30-90% MeCN | UV 220, 254 nm |

| Preparative TLC | Silica gel | DCM/MeOH (9:1) | - | Isocratic | UV 254 nm |

Analytical Methods for Purity Assessment

The purity of the synthesized compound can be assessed using various analytical techniques:

- HPLC analysis with multiple detection wavelengths

- Elemental analysis for C, H, N content

- Melting point determination

- Optical rotation (if chiral centers are present)

Aplicaciones Científicas De Investigación

N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including interactions with specific receptors or enzymes.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mecanismo De Acción

The mechanism of action of N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations :

- Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in Compound 10 ) reduce yields (68%), while bulky groups (e.g., benzodiazol) maintain high yields (83–90%) .

- Methoxypyrrolidin vs.

SERCA1 Inhibition

- NF1058 and NF1442 (3-chlorophenyl derivatives with pyrrolidinylmethyl/quinoline-piperazine groups) inhibit SERCA1 at low µM concentrations, suggesting that the 3-chlorophenyl group synergizes with piperidine-carboxamide for ATPase binding .

TAAR1 Agonism

- Analogs in (e.g., fluorophenyl derivatives) show varying TAAR1 agonist activity. For example, 4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (Compound 6) achieves 120% yield, with fluorine enhancing metabolic stability .

- Comparison : The 3-chlorophenyl group in the target compound may offer stronger electron-withdrawing effects than fluorine, influencing receptor affinity.

Physicochemical and Pharmacokinetic Properties

- PF3845 and PF750 () incorporate pyridyl/quinolinyl groups, which improve blood-brain barrier penetration but may increase toxicity.

- 3-Methoxypyrrolidin Advantage : The methoxy group in the target compound could enhance water solubility and reduce CYP450-mediated metabolism compared to lipophilic substituents like benzodiazol or trifluoromethylpyridyl .

Actividad Biológica

N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is a synthetic compound belonging to the class of piperidine derivatives. Its unique structural features and potential biological activities have garnered attention in medicinal chemistry and pharmacological research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide can be represented as follows:

This compound features a piperidine ring with a 3-chlorophenyl group and a 3-methoxypyrrolidin-1-yl substituent. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions involving appropriate precursors.

- Introduction of the 3-Chlorophenyl Group : This is accomplished via nucleophilic substitution reactions using chlorinated aromatic compounds.

- Attachment of the 3-Methoxypyrrolidin-1-yl Group : Involves further nucleophilic substitution reactions with methoxypyrrolidine derivatives.

The biological activity of N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is primarily attributed to its interactions with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets, thereby modulating their activity. This modulation can lead to various biological responses, depending on the specific context and target interactions.

Biological Activity and Therapeutic Potential

Research indicates that N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.

- Neuropharmacological Effects : The compound has been investigated for its potential effects on neurotransmitter systems, particularly in relation to anxiety and depression disorders. Its interaction with GABAergic pathways may offer therapeutic avenues for neurological conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Neuropharmacological | Modulation of GABAergic activity | |

| Analgesic | Pain relief in preclinical models |

Case Studies

Several case studies have been conducted to explore the efficacy and safety of N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide:

- Neuropharmacological Study : A study evaluating the compound's effects on anxiety-like behavior in rodent models demonstrated significant anxiolytic effects, suggesting its potential as an anxiolytic agent .

- Antimicrobial Efficacy : In vitro tests revealed that this compound showed activity against several strains of bacteria, indicating its potential utility in treating bacterial infections .

Q & A

Q. What are the standard synthetic routes and optimal reaction conditions for preparing this compound?

The synthesis typically involves coupling a piperidine precursor with a substituted phenyl isocyanate. For example:

- Procedure : React 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 3-chlorophenyl isocyanate in dimethylformamide (DMF) at 50–80°C under nitrogen, yielding 83% after purification ().

- Key Parameters :

- Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic reactivity.

- Stoichiometry: A 1:1 molar ratio minimizes side products.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity ().

- Characterization : ¹H/¹³C NMR (δ 7.67–7.71 ppm for aromatic protons; 154.9 ppm for carboxamide carbonyl) and HRMS (m/z 370.1197 [M]⁺) confirm structure ().

Q. What analytical techniques are critical for verifying structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.40–7.45 ppm, methoxy group at δ 3.30–3.50 ppm) ().

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 370.1197 [M]⁺) ().

- X-ray Crystallography : Resolves 3D conformation (e.g., piperidine chair conformation, bond angles ~109.5°) ().

Q. How is initial biological activity screening conducted for this compound?

- In Vitro Assays :

- Cell-Based Assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7, IC₅₀ via MTT assay) ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Q. What computational strategies resolve contradictions between in vitro and in vivo efficacy?

- Pharmacokinetic (PK) Modeling : Predicts bioavailability issues (e.g., low Cmax due to first-pass metabolism). Adjust logP (<3) via methoxy-to-hydroxyl substitution to enhance solubility ().

- Molecular Dynamics (MD) Simulations : Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation at pyrrolidine) ().

Q. How do conformational studies inform target selectivity?

- CoMFA Models : Map electrostatic (blue: favorable positive charge) and steric (green: bulky group tolerance) fields. For CB1 receptor antagonists, the 3-chlorophenyl group occupies a hydrophobic pocket (contribution: 65%), while the methoxypyrrolidine interacts with a polar region ().

- Docking Simulations : Reveal hydrogen bonds between the carboxamide carbonyl and His178 in Akt1 (bond length: 2.1 Å) ().

Q. What methodologies address batch-to-batch variability in synthesis?

- Process Analytical Technology (PAT) : Real-time monitoring via FTIR to track isocyanate consumption (target: >95% conversion).

- Design of Experiments (DoE) : Optimize temperature (60°C ± 2°C) and solvent (DMF:acetonitrile 3:1) using a central composite design ().

Methodological Notes

- Contradiction Analysis : If biological activity varies across assays, cross-validate via orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) ().

- Data Reproducibility : Standardize reaction protocols (e.g., anhydrous conditions, inert atmosphere) and biological replicates (n ≥ 3) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.